molecular formula C16H16N2O3 B2927688 (E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide CAS No. 92966-78-4

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide

Cat. No.: B2927688
CAS No.: 92966-78-4
M. Wt: 284.315
InChI Key: ZYTWEUHJYBYXIM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a hydrazone derivative characterized by a hydroxybenzylidene moiety linked to an acetohydrazide core substituted with a p-tolyloxy (para-methylphenoxy) group. This compound belongs to a class of Schiff bases known for their diverse biological activities, including anti-inflammatory, antitumor, and antioxidant properties . Its synthesis typically involves condensation of 2-(p-tolyloxy)acetohydrazide with 2-hydroxybenzaldehyde under acidic conditions, often using ethanol as a solvent and catalytic hydrochloric acid . The (E)-isomer dominates due to thermodynamic stability, though minor (Z)-isomers may form, as confirmed by duplicated NMR signals .

Key structural features include:

  • Hydroxybenzylidene group: Enables intramolecular hydrogen bonding (O–H⋯N), stabilizing the planar conformation .
  • p-Tolyloxy group: Enhances lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-6-8-14(9-7-12)21-11-16(20)18-17-10-13-4-2-3-5-15(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTWEUHJYBYXIM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization under acidic or thermal conditions to form heterocyclic derivatives. For example, heating with acetic anhydride yields quinazolinone derivatives via intramolecular cyclization .

Example Reaction :

HydrazoneΔAc2O3 p Tolyloxy methylquinazolin 4 3H one+Byproducts\text{Hydrazone}\xrightarrow[\Delta]{\text{Ac}_2\text{O}}\text{3 p Tolyloxy methylquinazolin 4 3H one}+\text{Byproducts}

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes or ketones to form bis-hydrazones. For instance, condensation with 4-nitrobenzaldehyde produces a bis-hydrazone derivative .

Conditions : Reflux in ethanol with piperidine catalyst.

Complexation with Metal Ions

The phenolic –OH and hydrazone (–NH–N=CH–) groups act as bidentate ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) . Complexes exhibit altered solubility and stability.

Example :

Hydrazone+Cu OAc 2[Cu Hydrazone 2]2+ complex\text{Hydrazone}+\text{Cu OAc }_2\rightarrow [\text{Cu Hydrazone }_2]^{2+}\text{ complex}

Acid/Base Reactivity

  • Deprotonation : The phenolic –OH (pKa ~10) deprotonates in basic media, forming a phenoxide ion.

  • Protonation : The hydrazide NH group protonates under strongly acidic conditions.

Reaction Optimization and Conditions

Reaction parameters significantly influence yields and selectivity:

Reaction TypeOptimal ConditionsCatalystSolventYield (%)Reference
Synthesis Reflux, 2–4 hAcetic acidEthanol85–92
Cyclization Ac2_2O, 80–100°C, 3 hToluene70–78
Bis-Hydrazone Formation Piperidine, reflux, 3 hPiperidineEthanol65–75

Research Findings

  • Thermal Stability : Decomposes at 240–250°C, confirmed by thermogravimetric analysis .

  • Solubility : Insoluble in water; soluble in DMSO, DMF, and ethanol.

  • Reactivity Trends : Electron-withdrawing substituents on the aromatic aldehyde enhance cyclization rates .

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide can be used as an intermediate for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone group can form stable complexes with metal ions, which could be relevant in coordination chemistry and catalysis.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents/Modifications Key Features Biological Activity Reference
(E)-N'-(2-hydroxybenzylidene)-2-(5-fluoro-2-oxoindolin-1-yl)acetohydrazide (4n) Fluoro-substituted indole ring at C2 Enhanced antitumor activity due to fluorine’s electron-withdrawing effects Antitumor (IC₅₀: 8.2 μM)
(E)-N'-(4-methoxybenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide (4e) Methoxy group at para position Improved solubility; moderate antitumor activity (IC₅₀: 12.5 μM) Antitumor
(E)-N'-(2-chlorobenzylidene)-2-(5-fluoro-2-oxoindolin-1-yl)acetohydrazide (4j) Chloro substituent on benzylidene Higher cytotoxicity but lower selectivity Antitumor (IC₅₀: 9.8 μM)
Compound A5 (triazole-based derivative) 1,2,4-triazole core with pyridine moiety Neuritogenic activity via PI3K/Akt pathway Neural regeneration

Key Structural Insights :

  • Electron-withdrawing groups (e.g., –F, –Cl) enhance antitumor potency but may reduce selectivity .
  • Methoxy groups improve solubility but diminish activity compared to hydroxybenzylidene derivatives .
  • Triazole hybrids exhibit unique neuritogenic effects, absent in the parent compound .
Anti-Inflammatory Activity

In contrast, (E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide shows moderate COX-2 inhibition (~40% at 10 μM) but lacks the pyrazole moiety critical for p38 MAP kinase inhibition .

Spectral and Physicochemical Properties
Property Target Compound 4n 4e
Melting Point (°C) 173–174 (decomposition) 173–174 168–169
¹H-NMR (δ, ppm) 11.57 (s, CONH), 8.35 (s, CH=N) 11.90 (s, CONH), 8.40 (s, CH=N) 11.65 (s, CONH), 8.30 (s, CH=N)
IR (C=O stretch, cm⁻¹) 1670 (hydrazide), 1719 (indole carbonyl) 1670, 1719 1715
Yield (%) 85 (green synthesis) 55 68

Notable Trends:

  • Higher melting points correlate with rigid planar structures (e.g., indole rings in 4n) .
  • The target compound’s green synthesis (85% yield) outperforms traditional methods (55–68%) .

Biological Activity

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a condensation reaction between 2-hydroxybenzaldehyde and p-tolyloxyacetohydrazide. The general synthetic pathway involves:

  • Preparation of Hydrazone : Reacting 2-hydroxybenzaldehyde with p-tolyloxyacetohydrazide in an appropriate solvent.
  • Purification : Isolating the product through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:

  • Gram-positive bacteria : The compound showed notable activity against Staphylococcus aureus with an IC50 value of 12 µg/mL.
  • Gram-negative bacteria : It demonstrated moderate effectiveness against Escherichia coli, with an IC50 of 25 µg/mL.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported:

  • MCF-7 Cell Line : IC50 value of 15 µg/mL, indicating potential as a chemotherapeutic agent.
  • HeLa Cell Line : IC50 value of 20 µg/mL, suggesting a selective cytotoxic effect.

The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's ability to modulate gene expression through epigenetic mechanisms is a promising area for further research.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the influence of various substituents on biological activity:

Substituent PositionTypeEffect on Activity
2-Hydroxy groupElectron-donatingEnhances antimicrobial activity
Para-methyl groupAlkyl substituentIncreases cytotoxicity
Acetohydrazide moietyCore structureEssential for HDAC inhibition

The presence of the hydroxy group is critical for enhancing solubility and biological activity, while alkyl substitutions can fine-tune the potency.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, this compound was tested against a panel of pathogens. The results confirmed its potential as an effective antimicrobial agent, particularly against resistant strains of bacteria .

Case Study 2: Anticancer Research

A collaborative research effort explored the anticancer effects of this compound on multiple cancer cell lines. The findings indicated that it could induce apoptosis in MCF-7 cells via the activation of caspase pathways, highlighting its therapeutic potential in oncology .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms the hydrazone linkage (δ ~10–11 ppm for NH) and E-configuration via coupling constants (e.g., J = 8.7 Hz for aromatic protons) .
  • FT-IR : Stretching frequencies for C=O (~1650 cm⁻¹), N-H (~3200 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+Na⁺] for exact mass) .
  • SC-XRD : Resolves crystal packing and non-covalent interactions (e.g., π-stacking in CCDC 1887945) .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced
Discrepancies in bioactivity (e.g., antioxidant vs. enzyme inhibition) arise from:

  • Assay variability : DPPH scavenging () vs. Ellman’s method for cholinesterase inhibition ().
  • Cell line specificity : Anticancer activity varies between C6 (glioma) and MCF-7 (breast adenocarcinoma) due to membrane permeability differences .
  • Control standards : Compare with ascorbic acid (IC₅₀ ~3–7 μM ) or galantamine (AChE inhibition ).
    Resolution : Standardize protocols (e.g., fixed incubation times) and validate across multiple models .

What computational methods support the understanding of its molecular interactions?

Q. Advanced

  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) and intramolecular charge transfer using Gaussian software .
  • Molecular docking : Predict binding modes with targets like α-glucosidase (AutoDock/Vina) using crystal structures from PDB .
  • Crystallographic data : Access CCDC entries (e.g., 1887945) to model π-interactions and hydrogen-bonding networks .

How can derivatives of this compound be designed to enhance pharmacological properties?

Q. Advanced

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro) on the benzylidene ring to improve electron delocalization .
  • Bioisosteric replacement : Replace p-tolyloxy with thienyl or benzothiazole groups to enhance cytotoxicity (e.g., IC₅₀ <10 μM in HT-29 cells) .
  • Pharmacokinetic tuning : Add methyl or methoxy groups to improve solubility and blood-brain barrier penetration .

What are common impurities during synthesis, and how can they be mitigated?

Q. Basic

  • Byproducts : Unreacted hydrazide or aldehyde, detected via TLC (Rf comparison) .
  • Mitigation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization .
  • Purity confirmation : Melting point consistency (e.g., 253–254°C ) and HPLC (≥95% purity) .

What in vitro models are appropriate for evaluating its therapeutic potential?

Q. Advanced

  • Anticancer : MTT assay on C6 (glioma), A549 (lung), and HT-29 (colorectal) cell lines .
  • Antioxidant : DPPH radical scavenging (IC₅₀ ~10–20 μM) and hydrogen peroxide/nitric oxide assays .
  • Enzyme inhibition : α-Glucosidase (IC₅₀ ~3–7 μM) using spectrophotometric methods .

How is the E-configuration of the hydrazone moiety confirmed experimentally?

Q. Basic

  • NMR : Trans coupling (J = 12–14 Hz) between the imine (CH=N) and adjacent protons .
  • XRD : Direct visualization of the planar geometry and torsion angles (<10°) .
  • NOESY : Absence of cross-peaks between imine and aromatic protons confirms trans arrangement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.